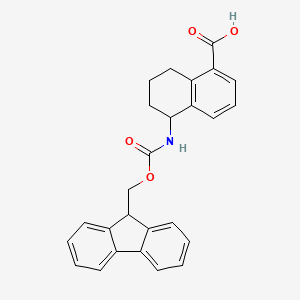![molecular formula C16H10F4N2OS B2706933 [3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone CAS No. 354556-60-8](/img/structure/B2706933.png)
[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone” is a chemical compound . The compound can be found in various databases such as Chemicalbook .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-b]pyridin-2-yl group, a trifluoromethyl group, and a fluorophenyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . These properties can be determined using various analytical techniques .Applications De Recherche Scientifique
Spectroscopic Properties and Theoretical Study
The spectroscopic properties of compounds similar to "3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone" have been extensively studied. Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of two 3-amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents, providing insight into their excited-states and dual fluorescence. Quantum chemistry calculations supported these findings, indicating the existence of two rotamers with significant implications for their spectroscopic behavior and potential applications in fluorescence-based technologies (Al-Ansari, 2016).
Structural Analysis and Isomorphism
Research on isomorphous structures related to this compound demonstrated the chlorine-methyl (Cl-Me) exchange rule, providing a foundation for understanding the structural characteristics and potential reactivity of similar compounds. The detailed analysis of these structures, despite extensive disorder, enhances our understanding of their crystalline nature and potential applications in materials science (Rajni Swamy et al., 2013).
Anti-Tumor Agents
Compounds with structural similarities to "3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone" have shown potential as anti-tumor agents. Hayakawa et al. (2004) discovered that such compounds could selectively inhibit tumorigenic cell lines, suggesting their potential in developing new therapeutic agents for cancer treatment (Hayakawa et al., 2004).
Catalysis and Reaction Mechanisms
Research into the synthesis and structural analysis of related compounds has contributed to the field of catalysis. Studies on boric acid ester intermediates and their reactions provide valuable insights into developing new catalytic processes and synthetic strategies (Huang et al., 2021).
Drug Discovery and Pharmacological Applications
Several studies have explored the potential pharmacological applications of compounds structurally related to "3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone". For instance, research on P2X7 antagonists for mood disorders treatment indicates the broader applicability of such compounds in medicinal chemistry and drug discovery (Chrovian et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2OS/c1-7-6-10(16(18,19)20)11-12(21)14(24-15(11)22-7)13(23)8-2-4-9(17)5-3-8/h2-6H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPNOBSFUFSFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
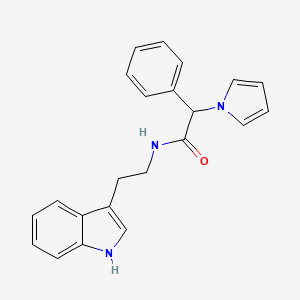
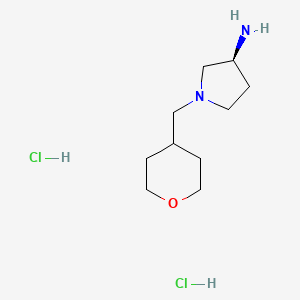
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)
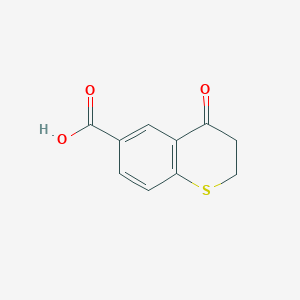
![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)


![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2706864.png)
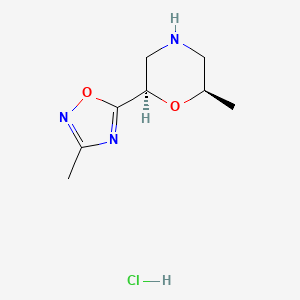
![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)
![1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2706868.png)
![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)
![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)
